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Reactive green 12

Cat. No.: B1171857
CAS No.: 12225-80-8
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Description

Reactive Green 12 (CAS 72152-45-5) is a complex synthetic azo dye primarily utilized in textile research and industrial dyeing processes . Its major research value lies in its role as a model compound for developing and testing advanced wastewater treatment technologies. Recent scientific investigations have focused extensively on the biodecolorization and biodegradation of this compound using versatile bacterial strains, achieving decolorization rates as high as 97.8% within 12 hours . This research is critical for bioremediation, as the degradation process involves bacterial enzymes like azoreductase breaking the carcinogenic dye's azo bonds (-N=N-), which has been confirmed by Fourier transform infrared spectroscopy (FTIR) through the disappearance of the characteristic peak at 1450 cm⁻¹ . Phytotoxicity and genotoxicity assessments, using Triticum aestivum (wheat) and Allium cepa (onion) root cells, have validated the lost toxicity of the bacterial degradation metabolites, supporting the safe disposal of treated wastewater and its potential reuse for crop irrigation . Concurrently, studies on physicochemical removal methods have optimized the use of coagulants like ferric chloride and alum, achieving up to 98% and 95% removal of this compound from simulated wastewater, respectively . Photocatalytic degradation using catalysts such as TiO₂ and Cu-doped TiO₂ under UV and visible light also presents a viable oxidative breakdown pathway . As a reagent, this compound serves as a stable challenge compound for environmental scientists and engineers working on sustainable degradation and detoxification strategies for complex industrial pollutants. FOR RESEARCH USE ONLY. Not for human, veterinary, or household use.

Properties

CAS No.

12225-80-8

Molecular Formula

C9H14O4

Synonyms

C.I. Reactive Green 12

Origin of Product

United States

Advanced Methodologies for Reactive Green 12 Remediation

Photocatalytic Degradation Studies of Reactive Green 12

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of organic pollutants like this compound. This process utilizes semiconductor materials that, upon activation by light, generate highly reactive oxygen species (ROS) capable of breaking down complex dye molecules.

Titanium Dioxide (TiO2) Based Photocatalysis

Titanium dioxide (TiO2) is a widely studied photocatalyst due to its chemical stability, low cost, and high photocatalytic activity. nih.gov When TiO2 is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH). nih.govnih.gov These radicals are highly effective in degrading the complex structure of RG12.

Catalyst SystemSupport MaterialLight SourceKey Findings
TiO2Polyester (B1180765)UVPre-treatment improved subsequent biological degradation. researchgate.net
TiO2-UVDegradation rate is dependent on catalyst dose and initial dye concentration. edu.krd

Zinc Oxide (ZnO) Mediated Photocatalytic Processes

Zinc oxide (ZnO) is another semiconductor photocatalyst that has garnered significant attention for its high quantum efficiency and wide bandgap, similar to TiO2. beilstein-journals.orgspringerprofessional.de ZnO can be activated by UV radiation to generate ROS, which then mineralize organic pollutants like RG12. nih.govnih.gov

Research has demonstrated the effectiveness of ZnO in the photocatalytic degradation of Reactive Green. uobabylon.edu.iqresearchgate.net One study found that using ZnO under solar light achieved a degradation efficiency of 94.14% for Reactive Green at an optimal concentration of 40 ppm and a catalyst mass of 0.12g/100cm³. uobabylon.edu.iqresearchgate.net The degradation efficiency was observed to decrease at higher initial dye concentrations, as the excess dye molecules can block the light from reaching the catalyst surface. researchgate.net

CatalystLight SourceOptimal Dye ConcentrationDegradation Efficiency
ZnOSolar40 ppm94.14% uobabylon.edu.iqresearchgate.net

Hybrid and Doped Semiconductor Photocatalysts (e.g., Cu-doped TiO2)

To enhance the photocatalytic efficiency of semiconductors like TiO2 and ZnO, especially under visible light, researchers have explored the use of hybrid and doped photocatalysts. Doping with metal or non-metal elements can modify the bandgap of the semiconductor, allowing it to absorb a broader spectrum of light and reduce the recombination rate of electron-hole pairs. nih.gov

Copper-doped TiO2 (Cu-doped TiO2) has shown promise in the degradation of dyes. The presence of copper can create defects in the TiO2 lattice, which act as trapping sites for electrons, thereby promoting charge separation and enhancing photocatalytic activity. oaepublish.commdpi.comtandfonline.com Studies have shown that Cu-doped TiO2 exhibits improved degradation of dyes under visible light irradiation compared to undoped TiO2. oaepublish.comtandfonline.com The photocatalytic activity is influenced by the concentration of the dopant, with an optimal doping level leading to the highest degradation efficiency. mdpi.comscientific.net

Hybrid photocatalysts, which combine two or more semiconductor materials, are also being investigated. oup.comresearchgate.net For example, a composite of g-C3N4 and Bi12O17Cl2 has demonstrated enhanced photocatalytic activity for the degradation of organic pollutants due to efficient charge separation at the interface of the two materials. rsc.org Similarly, hybrid materials like Mn3O4@ZnO have shown excellent photocatalytic performance in degrading various synthetic dyes. mdpi.com

PhotocatalystDopant/Hybrid MaterialKey Advantage
TiO2Copper (Cu)Enhanced visible light absorption and charge separation. oaepublish.comtandfonline.com
g-C3N4 / Bi12O17Cl2-Improved charge separation at the material interface. rsc.org
ZnOMn3O4Synergistic effect enhancing catalytic activity. mdpi.com

Advanced Oxidation Processes (AOPs) Involving UV/Chlorine Systems

The UV/chlorine advanced oxidation process is an emerging and effective method for the degradation of refractory organic pollutants like this compound. tandfonline.comnih.gov This process involves the photolysis of chlorine by UV irradiation, which generates highly reactive radical species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). africaresearchconnects.com

Studies have shown a strong synergistic effect when RG12 is co-exposed to UV light and chlorine, leading to a significantly enhanced degradation rate. tandfonline.comnih.gov The optimal pH for this process has been found to be around 5. nih.govafricaresearchconnects.com Research indicates that •OH radicals are the primary contributors to the degradation of RG12 in this system, accounting for approximately 85% of the removal efficiency. africaresearchconnects.com The presence of certain inorganic anions, like bromide and bicarbonate at low concentrations, can enhance the degradation rate, while higher concentrations and the presence of natural organic matter can inhibit the process. tandfonline.comnih.govtandfonline.com

AOP SystempHKey RadicalsDegradation Efficiency
UV/Chlorine5•OH, Cl•, Cl2•⁻High synergy index of 3. tandfonline.comnih.govafricaresearchconnects.com

Biodegradation and Bioremediation Approaches for this compound

Bioremediation offers an eco-friendly and sustainable alternative to chemical methods for the treatment of textile effluents containing dyes like this compound. This approach utilizes the metabolic potential of microorganisms to decolorize and degrade dye molecules.

Microbial Decolorization and Degradation by Bacterial Strains

Various bacterial strains have been identified for their ability to decolorize and degrade azo dyes, including this compound. nih.gov These bacteria can break down the complex dye structure through enzymatic actions, often involving azoreductases that cleave the azo bonds (-N=N-) responsible for the dye's color. nih.gov

A recent study demonstrated the successful degradation of this compound by a versatile bacterial strain, achieving up to 97.8% decolorization within 12 hours. nih.govresearchgate.net The degradation was confirmed by the disappearance of the azo bond peak in Fourier-transform infrared spectroscopy (FTIR) analysis. nih.gov The study also showed that the degradation products were non-toxic. nih.gov Another study identified Enterobacter aerogenes as a proficient bacterium for decolorizing this compound, with optimal conditions at pH 7 and 37°C. researchgate.net The ability of bacterial consortia to decolorize reactive dyes has also been noted, often showing faster and more efficient degradation than individual strains. frontiersin.org

Bacterial Strain/ConsortiumDye ConcentrationDecolorization EfficiencyTime
Versatile bacterial strain50-500 mg/L97.8% nih.govresearchgate.net12 hours nih.govresearchgate.net
Enterobacter aerogenes100 mg/LHigh168 hours researchgate.net
Pseudomonas aeruginosaNot specifiedDominant in degradationNot specified mabjournal.com

Bioreactor System Configurations for Enhanced Biodegradation

Bioreactors provide a controlled environment for microbial populations to efficiently degrade pollutants like this compound. Various configurations are employed to maximize the contact time between the microorganisms and the dye, thereby enhancing biodegradation. Continuous upflow fixed-bed bioreactors are a notable example. In such systems, the effluent containing the dye is passed upward through a packed bed of a carrier material, or biosupport, on which a microbial biofilm has been established. dntb.gov.ua This configuration prevents the washout of the microbial consortium and allows for the treatment of a continuous flow of wastewater.

Phytoremediation Strategies Involving Plant-Microbe Symbiosis

Phytoremediation utilizes the natural ability of plants to remove, degrade, or stabilize environmental pollutants. fiveable.memdpi.com The efficacy of this green technology can be significantly enhanced through the synergistic relationship between plants and microbes. tandfonline.com This symbiotic association is particularly effective for the breakdown of complex organic molecules like azo dyes.

Adsorption and Biosorption Mechanisms for this compound Removal

Adsorption is a widely used physical process for the removal of dyes from wastewater due to its simplicity and effectiveness. scirp.org This process involves the accumulation of the dye molecules onto the surface of an adsorbent material. Both conventional adsorbents and low-cost biosorbents have been investigated for the removal of this compound.

Utilization of Activated Carbon and Modified Carbonaceous Adsorbents

Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. scirp.org It can be produced from various carbon-rich raw materials. scirp.orgscirp.org The efficiency of activated carbon in removing reactive dyes from effluents has been well-documented. wrc.org.za However, the high cost of commercial activated carbon has led to research into modifying its surface to enhance its adsorption capacity and selectivity for specific pollutants. rsc.orgroyalsocietypublishing.org

Chemical modification of activated carbon can improve its ability to adsorb anionic dyes like this compound. google.com For example, modifying activated carbon with zinc oxide nanoparticles has been shown to significantly increase the sorption capacity for other green dyes, such as Acid Green 25, from 111.3 mg/g for the non-modified adsorbent to 306.8 mg/g for the modified version. sciencepublishinggroup.com Such modifications can alter the surface chemistry and porosity of the adsorbent, leading to stronger interactions with the dye molecules. researchgate.net

Biosorbents Derived from Biomass (e.g., Guava Leaf Powder, Lemna gibba Biomass)

The search for low-cost and environmentally friendly alternatives to activated carbon has led to the investigation of various biomass-based sorbents. scirp.org Agricultural and biological wastes such as guava leaf powder and the aquatic plant Lemna gibba (duckweed) have shown promise as biosorbents for this compound.

Guava leaf powder, after activation, has been used as an adsorbent for reactive dyes. researchgate.net The functional groups present on the surface of the biomass, such as carboxyl and hydroxyl groups, are responsible for binding the dye molecules. nih.govresearchgate.net

Lemna gibba biomass has been studied for the removal of this compound. nih.govresearchgate.net Research has shown that this lignocellulosic material can achieve nearly 100% removal of the dye at low concentrations (5 mg/L) within 20 minutes. nih.govresearchgate.net The primary mechanism of sorption involves the interaction of the dye with functional groups like carboxylic acid and hydroxyl groups on the biomass surface. nih.govresearchgate.net Studies have also investigated the simultaneous biosorption of this compound and other dyes using Lemna gibba, noting that the biosorption capacity for each dye can decrease when they are present together in a solution. tandfonline.com

Green Hydrogels and Natural Polymer-Based Adsorbents

Green hydrogels and adsorbents based on natural polymers are emerging as sustainable materials for wastewater treatment. mdpi.comnih.gov These materials are often biodegradable, non-toxic, and derived from renewable resources. mdpi.comresearchgate.net Natural polymers such as chitosan (B1678972), starch, and alginate can be modified to create effective adsorbents for dyes. nih.govresearchgate.netrsc.org

Hydrogels, which are three-dimensional polymer networks with high water content, can be designed to be responsive to stimuli like pH, allowing for the selective adsorption and desorption of pollutants. frontiersin.orgajgreenchem.com For instance, a hydrogel synthesized from cherry stone powder and sodium alginate has been tested for the removal of anionic dyes. mdpi.com Superabsorbent nanocomposite hydrogels, formed by grafting synthetic polymers onto a natural polysaccharide like starch, have also been developed. researchgate.net These materials combine the advantages of natural polymers with the enhanced adsorption properties of nanocomposites. researchgate.netajgreenchem.com

Equilibrium Isotherms and Sorption Capacity Studies

To understand and optimize the adsorption process, equilibrium isotherm models are used to describe the interaction between the adsorbent and the adsorbate. The Langmuir and Freundlich models are the most commonly used isotherms. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. core.ac.ukaustinpublishinggroup.com

Studies on the biosorption of this compound onto Lemna gibba biomass found that the Dubinin-Radushkevich (D-R) isotherm model provided the best fit, with a maximum biosorption capacity (Qm) of 115.5 mg/g. nih.govresearchgate.net This indicates a high affinity of the duckweed biomass for this particular dye. In contrast, the biosorption of another dye, Direct Red 89, on the same material was better described by the Langmuir model. nih.govresearchgate.net The adsorption of other reactive dyes on materials like activated carbon has also been evaluated, with the Langmuir model often providing a good fit, indicating chemisorption. scirp.orgnih.gov

The table below summarizes the maximum adsorption capacities (Qm) for this compound and other dyes using various adsorbents as reported in the literature.

AdsorbentDyeIsotherm ModelMaximum Adsorption Capacity (Qm) (mg/g)
Lemna gibba BiomassThis compoundDubinin-Radushkevich115.5 nih.govresearchgate.net
Activated Guava Leaf PowderReactive DyesNot SpecifiedNot Specified researchgate.net
Modified Activated CarbonAcid Green 25Langmuir306.8 sciencepublishinggroup.com
Non-modified Activated CarbonAcid Green 25Langmuir111.3 sciencepublishinggroup.com
Fig Leaves Activated CarbonMalachite GreenLangmuir51.79 nih.gov
ChitosanReactive Blue 21Langmuir70.08 acs.org

Coagulation and Flocculation Techniques for this compound Removal

Coagulation and flocculation are established chemical treatment processes for the removal of dyes from wastewater. These methods involve the addition of coagulants to destabilize colloidal particles and induce their aggregation, followed by slow mixing to promote the formation of larger flocs that can be easily separated from the water.

Application of Inorganic Coagulants (e.g., Aluminum Sulphate, Ferric Chloride)

The use of inorganic coagulants such as aluminum sulphate (also known as alum) and ferric chloride has been investigated for the remediation of wastewater containing this compound. scispace.comresearchgate.net These chemicals are effective in removing both the dye and the associated chemical oxygen demand (COD).

In comparative studies, both ferric chloride and aluminum sulphate have demonstrated high removal efficiencies. Ferric chloride was found to achieve a maximum removal efficiency of 98% for this compound and 88% for COD. scispace.comresearchgate.net Aluminum sulphate also proved effective, recording a 95% removal of the dye and an 88% reduction in COD. scispace.comresearchgate.net Ferrous sulphate was noted to be less effective in comparison. scispace.comresearchgate.net The application of these coagulants presents a viable and economical method for treating wastewater contaminated with this compound. scispace.comresearchgate.net

Table 1: Performance of Inorganic Coagulants in this compound and COD Removal

Coagulant Max RG-12 Removal Efficiency (%) Max COD Removal Efficiency (%)
Ferric Chloride 98 88
Aluminum Sulphate 95 88
Ferrous Sulphate 70 50

Data sourced from a study on simulated wastewater containing 50 mg/l of RG-12 and 600 mg/l of COD. scispace.comresearchgate.net

Optimization of Coagulation Parameters for Dye Removal

The efficiency of the coagulation process is highly dependent on several operational parameters, primarily pH and coagulant dosage. scispace.comresearchgate.netdergipark.org.tr Optimizing these factors is crucial for maximizing the removal of this compound.

Research indicates that the optimal pH for removal varies with the coagulant used. For ferric chloride, the most favorable pH is in the acidic range, with studies identifying an optimal pH of 6 for achieving maximum dye and COD removal. scispace.comresearchgate.netdergipark.org.tr Conversely, aluminum sulphate performs best under basic conditions. scispace.com

The dosage of the coagulant is another critical factor. For both ferric chloride and aluminum sulphate, a dosage of 100 mg/l was identified as optimal for treating a solution with an initial this compound concentration of 50 mg/l and a COD of 600 mg/l. scispace.comresearchgate.net It has been observed that increasing the coagulant dosage generally increases removal efficiency up to an optimal point, after which the effectiveness may level off or even decrease. scispace.comjwent.net Similarly, the initial concentration of the dye can influence removal, with studies showing that removal efficiency can increase with dye concentration up to a certain point before plateauing. scispace.com

Table 2: Optimal Conditions for Coagulation of this compound

Parameter Ferric Chloride Aluminum Sulphate
Optimal pH 6 8
Optimal Dosage 100 mg/l 100 mg/l

Optimal conditions determined for an initial RG-12 concentration of 50 mg/l and COD of 600 mg/l. scispace.comresearchgate.net

Hybrid and Combined Remediation Processes for this compound

Integration of Photocatalysis with Biological Treatment

A promising hybrid approach involves combining photocatalysis with conventional biological treatment. research-nexus.netnih.gov This method uses a photocatalytic pretreatment step to break down the complex and recalcitrant structure of this compound, making it more amenable to subsequent biological degradation. research-nexus.netnih.gov

In one such study, wastewater containing this compound was pretreated using a TiO2-impregnated polyester catalyst under UV light. research-nexus.netnih.gov This photocatalytic step was followed by a 7-day aerobic biological treatment with activated sludge. research-nexus.netnih.gov The results showed a significant improvement in dye removal compared to biological treatment alone. The combined process achieved discoloration efficiencies of 59.6% and 74.9% for samples that underwent 4 and 8 hours of photocatalytic pretreatment, respectively. research-nexus.netnih.gov Furthermore, this integrated system led to a substantial decrease in chemical oxygen demand (COD) of approximately 74.9% and a significant reduction in the phytotoxicity of the treated water. research-nexus.netnih.gov

Table 3: Efficiency of Combined Photocatalysis and Biological Treatment for this compound

Treatment Discoloration Efficiency (%) Overall COD Reduction (%)
4h Photocatalysis + Biological 59.6 ~74.9
8h Photocatalysis + Biological 74.9 ~74.9

Data from a study combining TiO2 photocatalysis with activated sludge treatment. research-nexus.netnih.gov

Sequential Treatment Systems for Enhanced Efficiency

For the remediation of this compound, a sequential process of photocatalysis followed by biological treatment is a prime example. research-nexus.netnih.gov The initial photocatalytic stage partially oxidizes the dye, breaking down its complex aromatic structure. research-nexus.netnih.gov The resulting intermediates are often less toxic and more biodegradable, making the subsequent biological treatment stage more effective at mineralizing the organic compounds. research-nexus.netnih.govfrontiersin.org This sequential approach has proven effective not only in color removal but also in significantly reducing COD and toxicity, demonstrating the potential for treating complex industrial effluents to a standard suitable for environmental discharge. research-nexus.netnih.gov The success of such systems relies on the careful optimization of each stage to ensure the effluent from the first stage is suitable for the influent requirements of the second. iwaponline.com

Mechanistic and Kinetic Investigations of Reactive Green 12 Transformations

Reaction Kinetics and Rate Laws in Degradation Processes

The study of reaction kinetics provides valuable insights into the rates and mechanisms of dye degradation. Various kinetic models are employed to describe the transformation of Reactive Green 12 under different treatment conditions.

Pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetics of dye removal from aqueous solutions.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. Studies on the photocatalytic degradation of this compound have shown that the process can follow pseudo-first-order kinetics. researcher.lifeaip.org For instance, the decolorization of this compound using ZnO as a catalyst under UV-A light was found to obey a pseudo-first-order kinetic model. aip.org In another study, the photocatalytic degradation of the dye also appeared to fit the pseudo-first-order model, with correlation coefficients (R²) around 0.9797. researcher.life

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. ncsu.edu This model is frequently found to be a better fit for the adsorption of reactive dyes, including those similar in structure to this compound. researchgate.netcore.ac.ukscispace.compjoes.com For the adsorption of reactive dyes onto activated carbon, the pseudo-second-order model provided the best correlation, indicating that chemisorption is the rate-limiting step. core.ac.uk Similarly, the adsorption of two reactive dyes, Reactive Yellow 176 and Reactive Red 195, onto Al-based waterworks sludge was best described by the pseudo-second-order kinetic model. pjoes.com The adsorption of Reactive Red 239 onto chitosan (B1678972) also followed this model well, with high correlation coefficients (R² ≥ 0.999). scirp.org

Table 1: Comparison of Kinetic Models for Reactive Dye Removal

Adsorbent/Catalyst Dye Best Fit Kinetic Model Correlation Coefficient (R²) Source
ZnO Reactive Green Pseudo-first-order - aip.org
SAFB and ACTIVE-SAFB Reactive Green Pseudo-first-order 0.9797 researcher.life
Coconut Husk Activated Carbon Maxilon Blue GRL, Direct Yellow DY 12 Pseudo-second-order > 0.989 core.ac.uk
Al-Based Waterworks Sludge Reactive Yellow 176, Reactive Red 195 Pseudo-second-order - pjoes.com
Chitosan 8B Reactive Red 239 Pseudo-second-order ≥ 0.999 scirp.org
Ash from Heating Plant Reactive Dyes Pseudo-second-order - scispace.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

In heterogeneous photocatalysis, the Langmuir-Hinshelwood (L-H) model is frequently used to describe the relationship between the initial degradation rate and the initial concentration of the pollutant. mdpi.comfrontiersin.org This model assumes that the reaction occurs on the surface of the catalyst and involves adsorption of the reactant onto the catalyst surface, followed by a surface reaction. mdpi.com

The photocatalytic degradation of this compound using TiO₂ impregnated polyester (B1180765) has been shown to follow the Langmuir-Hinshelwood model, with a regression coefficient (R²) of 0.926. epfl.ch This suggests that the rate of degradation is dependent on the adsorption of the dye onto the TiO₂ surface. Similarly, studies on other reactive dyes using a TiO₂/MWCNT catalyst have also found that the degradation kinetics obey the L-H model. pwr.edu.pl However, it's important to note that if the product of the L-H model's constants (K and C) is much less than one, the equation can simplify to a pseudo-first-order model. mdpi.com

The Elovich model is an empirical equation that is often used to describe chemisorption on heterogeneous surfaces. scirp.orgrsc.org It assumes that the active sites of the adsorbent are heterogeneous and therefore exhibit a range of activation energies. unlp.edu.ar This model has been successfully applied to describe the adsorption kinetics of various dyes. unlp.edu.ardeswater.com For example, the adsorption of brilliant green dye onto a copolymer was well-described by the Elovich model, confirming the chemisorption nature of the process. rsc.org

Other kinetic models can also provide insights into the adsorption process. For instance, a study on the adsorption of Reactive Red 239 on chitosan involved analyzing a mixed surface reaction and diffusion-controlled kinetic model, which considers the simultaneous occurrence of diffusion and adsorption at the active sites. unlp.edu.ar

Adsorption Isotherms and Sorption Dynamics

Adsorption isotherms are fundamental to describing how a substance (adsorbate) distributes between the liquid phase and the solid phase (adsorbent) at equilibrium. They provide crucial information about the adsorption capacity and the nature of the interaction between the adsorbate and the adsorbent.

The Freundlich isotherm is an empirical model that is widely used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. pjoes.commdpi.comscirp.org It is often applicable to multilayer adsorption. The linear form of the Freundlich equation is expressed as:

log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)

where:

qₑ is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

Cₑ is the equilibrium concentration of the dye in the solution (mg/L).

Kբ is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)¹/ⁿ).

1/n is the heterogeneity factor, which indicates the favorability of the adsorption process. A value of 1/n between 0 and 1 indicates favorable adsorption.

Several studies have found that the Freundlich model provides a good fit for the adsorption of reactive dyes, including those similar to this compound. For instance, the adsorption of Reactive Red 43 onto agricultural by-products like peanut shells and corn cobs was well-described by the Freundlich isotherm, with R² values of 0.999. ekb.eg Similarly, the adsorption of two reactive dyes on Al-based waterworks sludge was better matched by the Freundlich model than the Langmuir model, suggesting a heterogeneous surface. pjoes.com The adsorption of reactive dyes on activated carbon developed from Enteromorpha prolifera also followed the Freundlich model well. scirp.org

Table 2: Freundlich Isotherm Parameters for Reactive Dye Adsorption

Adsorbent Dye Kբ ((mg/g)(L/mg)¹/ⁿ) 1/n Correlation Coefficient (R²) Source
Peanut Shell Reactive Red 43 - - 0.999 ekb.eg
Corn Cobs Reactive Red 43 - - 0.999 ekb.eg
Al-Based Waterworks Sludge Reactive Yellow 176 - 0.39 - 0.69 > Langmuir pjoes.com
Al-Based Waterworks Sludge Reactive Red 195 - 0.39 - 0.69 > Langmuir pjoes.com
Activated Carbon from Enteromorpha prolifera Reactive Red 23 5.397 - >0.98 scirp.org
Activated Carbon from Enteromorpha prolifera Reactive Blue 171 7.133 - >0.98 scirp.org
Activated Carbon from Enteromorpha prolifera Reactive Blue 4 6.845 - >0.98 scirp.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Langmuir Isotherm Model

The Langmuir isotherm model provides a framework for understanding the adsorption of this compound by quantifying the formation of a monolayer of the dye on the outer surface of an adsorbent. This model assumes that adsorption occurs at a finite number of identical and specific sites on the adsorbent surface.

In studies involving the removal of this compound and other reactive dyes, the Langmuir model is frequently applied to analyze equilibrium data. For instance, when using activated guava leaf powder for the removal of this compound, various isotherm models, including the Langmuir model, were employed to describe the equilibrium characteristics of the adsorption process. researchgate.net Similarly, research on the adsorption of Reactive Red and Reactive Green dyes using indigenously prepared activated carbons showed that the experimental data agreed with the Langmuir isotherm model. ijsr.net This agreement suggests that the adsorption process involves the formation of a monolayer of the dye molecules on the adsorbent surface. ijsr.net

The linear form of the Langmuir isotherm equation is often used to determine the model's constants, which provide insights into the adsorption capacity and the energy of adsorption. ijsr.net The maximum adsorption capacity (q_max), a key parameter derived from the Langmuir model, indicates the highest possible concentration of the dye that can be adsorbed per unit mass of the adsorbent. Studies on various adsorbents have reported different Langmuir constants, reflecting the unique interactions between this compound and the specific adsorbent material. For example, in the biosorption of this compound onto duckweed (Lemna gibba) biomass, the Langmuir model was one of the isotherms used to model the experimental data, yielding a maximum biosorption capacity of 115.5 mg/g. nih.gov

The applicability of the Langmuir model is often assessed by the correlation coefficient (R²) value. A high R² value suggests that the model accurately describes the adsorption process. Research on the adsorption of reactive dyes on various materials, such as polyaniline/bentonite composites and activated carbons, has demonstrated that the Langmuir model provides a good fit to the experimental data, often better than other models like the Freundlich isotherm. iwaponline.compjoes.com This indicates that for many systems involving this compound, the assumption of monolayer adsorption on a homogeneous surface is a valid approximation of the underlying mechanism.

Table 1: Langmuir Isotherm Parameters for Reactive Dye Adsorption

AdsorbentReactive Dyeq_max (mg/g)K_L (L/mg)Reference
Duckweed (Lemna gibba) biomassThis compound115.5N/AN/A nih.gov
Polyaniline/bentoniteReactive Green 19N/AN/A>Freundlich iwaponline.com
CaFe₂O₄ nanoparticlesReactive Orange 12276.92N/A0.997 iwaponline.com
Shrimp shellBrilliant Green8.13 (at 20°C)N/ABest fit cmu.ac.th
Shrimp shellBrilliant Green9.35 (at 30°C)N/ABest fit cmu.ac.th
Shrimp shellBrilliant Green10.6 (at 40°C)N/ABest fit cmu.ac.th

Note: "N/A" indicates that the specific data was not available in the cited sources. The table includes data for other reactive dyes to provide a comparative context for the adsorption behavior.

Temkin and Dubinin-Radushkevich Isotherms

Beyond the Langmuir model, the Temkin and Dubinin-Radushkevich (D-R) isotherm models offer additional perspectives on the adsorption of this compound. The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. The Dubinin-Radushkevich isotherm, on the other hand, is an empirical model that is more general than the Langmuir isotherm and is often used to describe adsorption on heterogeneous surfaces. ekb.eg

Several studies have utilized these models to analyze the adsorption of reactive dyes. For instance, in the investigation of this compound removal using activated guava leaf powder, the Temkin and Dubinin-Radushkevich isotherms were among the models used to describe the equilibrium characteristics. researchgate.net Similarly, the biosorption of this compound onto duckweed biomass was analyzed using a suite of isotherm models, including the Temkin and D-R equations. nih.gov The results from this particular study indicated that the D-R isotherm model provided a good fit for the biosorption of this compound, with a correlation coefficient (R²) of 0.988. nih.gov

The D-R model is also valuable for determining the mean free energy of adsorption (E), which can help to distinguish between physical and chemical adsorption processes. An adsorption energy value below 8 kJ/mol typically suggests a physical adsorption process. rsc.org In a study on the adsorption of a reactive azo dye using polyaniline-intercalated bentonite, the D-R model was applied to the equilibrium data. pjoes.com

The Temkin isotherm has also been applied in various reactive dye adsorption studies. For example, in the removal of Malachite Green and Reactive Red 4 using a composite adsorbent, the Temkin isotherm was one of several models tested. rasayanjournal.co.in

Table 2: Temkin and Dubinin-Radushkevich Isotherm Parameters for Reactive Dye Adsorption

AdsorbentReactive DyeIsotherm ModelKey ParameterValueReference
Duckweed (Lemna gibba) biomassThis compoundDubinin-Radushkevichq_s (mg/g)N/A0.988 nih.gov
Activated Guava Leaf PowderThis compoundTemkin & D-RUtilized for analysisN/A researchgate.net
Polyaniline-intercalated bentoniteReactive Azo DyeTemkin & D-RApplied to equilibrium dataN/A pjoes.com
AC-MnO₂-NCMalachite GreenTemkin & D-RStudiedN/A rasayanjournal.co.in
AC-MnO₂-NCReactive Red 4Temkin & D-RStudiedN/A rasayanjournal.co.in

Note: "N/A" indicates that the specific data was not available in the cited sources. The table includes data for other reactive dyes to provide a comparative context for the adsorption behavior.

Surface Coverage and Active Site Interaction Analyses

The interaction between this compound and the active sites on an adsorbent's surface is a critical aspect of the removal process. The efficiency of adsorption is largely dependent on the availability and nature of these active sites. The surface of an adsorbent can possess various functional groups that can interact with the dye molecules through different mechanisms, including electrostatic attraction, hydrogen bonding, and chemical bonding.

For instance, in the adsorption of reactive dyes onto activated carbons, the presence of a positive charge on the carbon surface can enhance the adsorption of anionic dyes like Reactive Green. ijsr.net The interaction is often attributed to the valency forces established through the sharing or exchange of electrons between the dye molecules and the active sites of the adsorbent. iwaponline.com This suggests that chemisorption can be a significant rate-determining step in the adsorption process. iwaponline.com

Fourier-transform infrared spectroscopy (FTIR) is a powerful technique used to identify the functional groups on an adsorbent's surface and to understand how they interact with the adsorbate. Studies have shown that functional groups such as carboxylic acids and hydroxyls play a major role in the retention of reactive dyes on the surface of biomass. nih.gov FTIR analysis of activated carbon before and after dye adsorption has revealed the appearance of new peaks corresponding to the functional groups of the dye, confirming that adsorption has taken place. ijsr.net

The pH of the solution is a crucial parameter that influences the surface charge of the adsorbent and the ionization of the dye molecule, thereby affecting the interaction between them. For anionic reactive dyes, a lower pH is often favorable for adsorption as it leads to a more positively charged adsorbent surface, enhancing the electrostatic attraction with the negatively charged dye molecules. rasayanjournal.co.in

The concept of surface coverage is central to understanding adsorption capacity. As the concentration of the dye increases, the active sites on the adsorbent become progressively occupied. Eventually, a point of saturation is reached where the surface is fully covered, and no further significant adsorption can occur. scirp.org This is often visualized as a plateau in the adsorption isotherm.

Thermodynamic Parameters of Remediation Processes

Gibbs Free Energy (ΔG°) Analysis for Spontaneity

The Gibbs free energy change (ΔG°) is a key thermodynamic parameter that indicates the spontaneity of an adsorption process. A negative ΔG° value signifies that the adsorption of this compound is a spontaneous and feasible process.

Several studies have calculated the ΔG° for the adsorption of this compound and other reactive dyes onto various adsorbents. For the biosorption of this compound onto duckweed biomass, the thermodynamic study revealed that the process was spontaneous. nih.gov Similarly, the adsorption of Reactive Green 19 onto a polyaniline/bentonite composite was found to be spontaneous, as indicated by negative ΔG° values. iwaponline.com In this particular study, it was also observed that the ΔG° became more negative as the temperature increased, suggesting that higher temperatures favor the adsorption process. iwaponline.com

The magnitude of the ΔG° can also provide insights into the nature of the adsorption. Generally, ΔG° values in the range of -20 to 0 kJ/mol are associated with physisorption, while values between -80 and -400 kJ/mol are indicative of chemisorption. mdpi.com For the adsorption of Reactive Green dye onto activated carbon derived from palm leaf, the negative ΔG° values confirmed the spontaneous and feasible nature of the adsorption. researchgate.net

In the photocatalytic decolorization of Reactive Green dye using ZnO, a positive ΔG# (Gibbs free energy of activation) was observed, indicating that this particular photo-reaction is non-spontaneous under the studied conditions. aip.orgekb.eg However, for most adsorption-based remediation processes for this compound, the spontaneity is a desirable characteristic for practical applications.

Enthalpy Change (ΔH°) and Entropy Change (ΔS°) Determinations

The enthalpy change (ΔH°) and entropy change (ΔS°) are fundamental thermodynamic parameters that provide deeper insights into the nature of the adsorption process of this compound. ΔH° indicates whether the process is exothermic (releases heat) or endothermic (absorbs heat), while ΔS° reflects the change in randomness or disorder at the solid-liquid interface during adsorption.

These parameters are typically determined from the Van't Hoff equation by studying the effect of temperature on the adsorption equilibrium constant. ekb.eg A positive ΔH° value suggests an endothermic process, where adsorption is favored at higher temperatures. researchgate.netaip.org Conversely, a negative ΔH° indicates an exothermic process, which is more favorable at lower temperatures.

For the adsorption of this compound, studies have reported both endothermic and exothermic behaviors depending on the adsorbent and experimental conditions. For example, the adsorption of Reactive Green dye onto activated carbon from palm leaf was found to be endothermic, as indicated by a positive ΔH° value. researchgate.net Similarly, the biosorption of this compound by duckweed biomass was also determined to be an endothermic process. nih.gov The photocatalytic decolorization of Reactive Green dye was also reported as an endothermic reaction. aip.orgekb.eg

The entropy change (ΔS°) provides information about the change in the order of the system. A positive ΔS° suggests an increase in randomness at the adsorbent-adsorbate interface, which is often associated with the release of solvent molecules from the adsorbent surface as the dye molecules are adsorbed. researchgate.net This increase in disorder can be a driving force for the adsorption process. In the case of Reactive Green dye adsorption on activated palm leaf carbon, a positive ΔS° was observed, indicating increased orderliness at the dye-adsorbent interface. researchgate.net In contrast, the photocatalytic decolorization of Reactive Green dye showed a negative change in activation entropy (ΔS#), suggesting that the activated complex is more ordered than the reactant molecules. aip.orgekb.eg

Nature of Adsorption (Endothermic vs. Exothermic)

The nature of the adsorption process for this compound, whether it is endothermic or exothermic, is a critical factor that influences its efficiency under different temperature conditions. An endothermic process is one that absorbs heat from the surroundings, and its efficiency generally increases with an increase in temperature. solubilityofthings.comlibretexts.org Conversely, an exothermic process releases heat, and its efficiency tends to decrease as the temperature rises. nih.gov

Several studies have investigated the thermodynamic nature of this compound adsorption. The biosorption of this compound onto duckweed biomass was found to be an endothermic process. nih.gov Similarly, the adsorption of Reactive Green dye onto activated carbon derived from palm leaf was also determined to be endothermic, as supported by positive enthalpy change (ΔH°) values. researchgate.net The photocatalytic degradation of Reactive Green dye has also been reported as an endothermic reaction. aip.orgekb.eg

The endothermic nature of adsorption can be attributed to several factors. It may indicate that the dehydration of the dye molecules and the adsorbent surface requires energy, and this energy requirement is greater than the exothermicity of the dye molecules attaching to the surface. impactfactor.org Additionally, at higher temperatures, the mobility of the dye molecules increases, and the pore structure of the adsorbent may expand, leading to enhanced adsorption. rasayanjournal.co.in

In contrast, some studies on other reactive dyes have reported exothermic adsorption. For example, the adsorption of Reactive Orange 12 onto CaFe₂O₄ nanoparticles was found to be exothermic. iwaponline.com The nature of the adsorption process is therefore highly dependent on the specific dye-adsorbent system and the interactions involved.

Table 3: Thermodynamic Parameters for this compound and Other Reactive Dyes

AdsorbentReactive DyeΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of AdsorptionReference
Duckweed (Lemna gibba) biomassThis compoundSpontaneousPositiveN/AEndothermic nih.gov
Activated Carbon (Palm Leaf)Reactive GreenNegativePositivePositiveEndothermic researchgate.net
Polyaniline/bentoniteReactive Green 19Negative & decreasing with temp.PositiveN/AEndothermic iwaponline.com
ZnO (photocatalysis)Reactive GreenPositive (ΔG#)Positive (ΔH#)Negative (ΔS#)Endothermic aip.orgekb.eg
CaFe₂O₄ nanoparticlesReactive Orange 12-8.76 to -3.19-71.86N/AExothermic iwaponline.com

Note: "N/A" indicates that the specific data was not available in the cited sources. The table includes data for other reactive dyes to provide a comparative context for the adsorption behavior. ΔG#, ΔH#, and ΔS# refer to the activation parameters for the photocatalytic reaction.

Identification and Analysis of Degradation Pathways and Intermediates

The degradation of this compound (RG12), a complex azo dye, involves a series of chemical transformations that break down the molecule into simpler, often less colored, and less toxic compounds. Understanding these pathways and the intermediate molecules formed is crucial for optimizing remediation processes. This involves elucidating the mechanisms of bond cleavage, identifying functional group modifications, and analyzing the resulting metabolites.

The primary and most critical step in the decolorization of this compound is the cleavage of its azo bonds (-N=N-). benchchem.comresearchgate.net This bond is the principal chromophore in the dye molecule, responsible for its color. The breakdown of this bond leads to the formation of smaller aromatic amines. mdpi.com

The most common mechanism for azo bond cleavage is reductive cleavage . This process can be initiated by various means, including biological systems and chemical reductants. researchgate.netrsc.org In biological degradation, microorganisms produce enzymes called azoreductases, which catalyze the reductive cleavage of the azo linkage. researchgate.netmdpi.comrsc.org This enzymatic reaction typically requires reducing equivalents like NADH or FADH2. mdpi.com The cleavage can occur asymmetrically, leading to the formation of colorless aromatic amines. researchgate.net

Advanced Oxidation Processes (AOPs), such as the UV/chlorine process, also effectively degrade RG12. In these systems, highly reactive radical species, primarily hydroxyl radicals (•OH) and chlorine radicals (Cl•), attack the dye molecule. tandfonline.comnih.gov While the primary attack is on the azo bond, these radicals can also lead to the breakdown of other parts of the molecule. The degradation mechanism often involves the generation of these free radicals, which then react with the dye, leading to its decomposition. researchgate.netupc.edu

The general mechanism of reductive cleavage involves the transfer of electrons to the azo bond, leading to the formation of a transient hydrazobenzene (B1673438) intermediate, which then cleaves to form two separate aromatic amine molecules. rsc.org The efficiency of this cleavage can be influenced by the specific bacterial strains or the chemical environment. For instance, some bacterial strains can achieve over 97% decolorization by breaking down the azo bond. researchgate.netnih.gov

Spectroscopic techniques are invaluable for monitoring the structural changes in the this compound molecule during degradation. UV-Visible (UV-Vis) spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed to provide evidence of functional group modifications.

UV-Visible Spectroscopy: The degradation of RG12 is often monitored by observing changes in its UV-Vis absorption spectrum. The parent dye exhibits characteristic absorption peaks in the visible region, which are attributed to the chromophoric azo bonds. upc.edupreprints.org During degradation, the intensity of these peaks decreases, indicating the cleavage of the azo bonds and the loss of color. upc.edupreprints.org For example, a decrease in the absorbance peak at the maximum wavelength (λmax) for the dye signifies its decomposition. upc.edu Concurrently, new peaks may appear in the UV region, corresponding to the formation of aromatic amine intermediates. upc.edu

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provides more detailed information about the specific functional groups present in the parent dye and its degradation products. The FTIR spectrum of untreated RG12 shows characteristic peaks corresponding to its various functional groups. A key indicator of degradation is the disappearance or significant reduction of the peak associated with the azo bond (-N=N-), which typically appears around 1450 cm⁻¹. researchgate.netresearchgate.netnih.gov

Other notable changes in the FTIR spectrum during degradation can include:

-SO₃⁻ (Sulfonate groups): Asymmetric and symmetric stretching vibrations around 1180 cm⁻¹ and 1040 cm⁻¹, respectively. benchchem.com

C-N and C-C aromatic vibrations: Peaks around 1330 cm⁻¹ and 1600 cm⁻¹, respectively, associated with the phthalocyanine (B1677752) ring. benchchem.com

Appearance of new peaks: The formation of new peaks, such as those for N-H bonds in primary amines, provides further evidence of azo bond cleavage and the formation of degradation intermediates. upc.edu

These spectroscopic changes collectively confirm the breakdown of the original dye structure and the formation of new chemical species.

To identify the specific intermediate and final products of this compound degradation, chromatographic techniques coupled with mass spectrometry are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the various metabolites formed during the remediation process. mdpi.comacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the components of the mixture resulting from the degradation of RG12. nih.govmdpi.com The parent dye and its metabolites will have different retention times in the HPLC column. researchgate.netmdpi.com By comparing the chromatograms of the dye solution before and after treatment, the disappearance of the peak corresponding to RG12 and the appearance of new peaks for its degradation products can be observed. researchgate.netresearchgate.net Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the determination of the molecular weights of the separated compounds, aiding in their identification. rsc.orgfrontiersin.orgjwent.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile organic compounds. mdpi.comdoi.org Samples from the degradation process are analyzed to identify the smaller organic molecules that are formed. The mass spectrometer fragments the molecules and produces a unique mass spectrum for each compound, which can be compared to spectral libraries for positive identification. mdpi.comdoi.org Studies have used GC-MS to identify degradation products of similar dyes, revealing the formation of various aromatic amines and other organic acids. researchgate.netresearchgate.net For instance, in the degradation of other reactive dyes, metabolites such as 2-allylnaphthalene, l-alanine, and propenoic acid have been identified using GC-MS. researchgate.net

Computational chemistry provides a powerful tool for predicting the degradation pathways of complex molecules like this compound. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of the dye molecule. nih.govnih.gov

By calculating reactivity descriptors, such as local nucleophilicity and electrophilicity, researchers can identify the most probable sites on the molecule for chemical attack by radicals or enzymes. rsc.org This allows for the prediction of the initial steps of degradation. For example, DFT calculations can help predict the mechanism of degradation by identifying the most susceptible bonds to cleavage. researchgate.net

Computational frameworks can automate the exploration of possible reaction pathways by generating reactive complexes and searching for elementary reaction steps, including transition states and intermediates. rsc.org These predicted pathways can then be compared with experimental results from spectroscopic and chromatographic analyses to validate the proposed mechanisms. rsc.org

For instance, DFT has been used to investigate the degradation of other dyes, providing insights into the mechanistic details of the process and helping to elucidate the structure of degradation products. acs.orgnih.gov This computational approach is a valuable complement to experimental studies, offering a deeper understanding of the degradation process at a molecular level.

Influence of Environmental Factors and Matrix Effects on Remediation Efficacy

The efficiency of this compound degradation and adsorption is significantly influenced by various environmental factors and the composition of the solution matrix. Among these, pH is a critical parameter that can affect both the chemical and biological processes involved in remediation.

The pH of the aqueous solution plays a multifaceted role in the removal of this compound, affecting the surface charge of adsorbents, the ionization state of the dye molecule, and the activity of degrading agents.

Impact on Degradation: The optimal pH for the degradation of RG12 varies depending on the treatment method.

Advanced Oxidation Processes (AOPs): In UV/chlorine AOPs, the degradation rate of RG12 has been found to be highly effective at an acidic pH of 5. tandfonline.comnih.gov This is because pH can influence the generation and type of reactive radical species. For other reactive dyes, degradation using photocatalysis was also found to be more efficient in acidic conditions. researchgate.netnih.gov Conversely, some studies on electrochemical degradation have reported optimal decolorization at an alkaline pH of 9. pjoes.com

Biological Degradation: The activity of microbial enzymes responsible for azo dye degradation is also pH-dependent. For instance, the degradation of a similar reactive dye by Bacillus albus DD1 was optimal at a neutral pH of 7. researchgate.net Another study on an azo reductase enzyme showed optimal activity at a pH of 6. rsc.org

Impact on Adsorption: The pH of the solution is a crucial factor in the adsorption of reactive dyes onto various adsorbent materials. rasayanjournal.co.inscirp.org This is because pH affects the surface charge of the adsorbent and the degree of ionization of the dye molecules. scirp.orgmdpi.com

Reactive dyes, like RG12, are typically anionic due to the presence of sulfonate groups. benchchem.com In acidic solutions, the surface of many adsorbents becomes positively charged, which promotes the adsorption of the anionic dye molecules through electrostatic attraction. rasayanjournal.co.incore.ac.uk

Conversely, in alkaline solutions, the adsorbent surface tends to be negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a decrease in adsorption efficiency. rasayanjournal.co.inmdpi.com

Studies on various reactive dyes have consistently shown that the maximum adsorption occurs in acidic pH ranges. rasayanjournal.co.inscirp.orgcore.ac.uk For example, the removal of reactive dyes is often highest at acidic pH and decreases as the pH becomes more alkaline. rasayanjournal.co.in Optimal adsorption for some reactive dyes has been observed at pH values ranging from 4.5 to 6.0. scirp.org

The table below summarizes the effect of pH on the degradation and adsorption of reactive dyes based on various studies.

Effect of Initial Dye Concentration

The initial concentration of this compound is a critical parameter in transformation and remediation processes, significantly influencing the rate and efficiency of its removal from aqueous solutions. Generally, as the initial dye concentration increases, the percentage of dye removal tends to decrease, while the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) increases. scispace.comresearchgate.net

The kinetics of the degradation process are also heavily dependent on the initial dye concentration. The rate of reaction is often described by pseudo-first-order or pseudo-second-order kinetic models. researchgate.netiwaponline.com In many cases, the pseudo-second-order model provides a better fit for the experimental data, suggesting that chemisorption, involving valence forces through the sharing or exchange of electrons, is the rate-limiting step. researchgate.netrsc.orgiwaponline.com The rate constant of the pseudo-second-order model typically decreases as the initial dye concentration increases. researchgate.net At very low concentrations, the reaction may follow pseudo-first-order kinetics. muq.ac.ir

The equilibrium of the adsorption process at different initial concentrations is commonly analyzed using isotherm models such as the Langmuir and Freundlich models. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. rsc.org The suitability of a particular model provides insight into the nature of the adsorption process.

Table 1: Effect of Initial Dye Concentration on Adsorption Parameters

Study System Initial Concentration (mg/L) Adsorbent Removal Efficiency (%) Adsorption Capacity (mg/g) Kinetic Model Fit Isotherm Model Fit
Reactive Red 2 10 - 60 Tannery Sludge Carbon Decreases with increasing conc. 21.29 - 38.92 Pseudo-second-order Langmuir
Reactive Dyes 30 - 250 Commercial Activated Carbon Decreases with increasing conc. Increases with increasing conc. - Freundlich
Reactive Orange 16 25 - 250 Peanut Shell Powder 87.36% (max) Increases with increasing conc. - Freundlich
Reactive Green 19 25 - 250 Peanut Shell Powder 84.2% (max) Increases with increasing conc. - Freundlich
Procion Blue Dye 20 - 70 Ozone Decreases with increasing conc. - Pseudo-first-order -

Temperature Dependence of Remediation Processes

Temperature is a crucial factor that influences the efficiency and thermodynamics of this compound remediation. The effect of temperature on the removal process can determine whether the reaction is endothermic or exothermic and provides insight into the spontaneity of the process.

An increase in temperature can enhance the removal efficiency, suggesting an endothermic process. iwaponline.commdpi.com This is often attributed to several factors: the increased kinetic energy of the dye molecules, leading to more frequent collisions with the adsorbent surface; an increase in the mobility of dye ions bioline.org.br; and potential swelling of the internal structure of the adsorbent, which may allow larger dye molecules to penetrate further. For example, in the adsorption of Brilliant Green dye, increasing the temperature from 303 K to 321 K enhanced the removal percentage from 90.8% to 93.4%. rsc.org Similarly, the maximum adsorption capacity (Qm) for certain reactive dyes was found to increase with temperature. bioline.org.br

Conversely, in some systems, an increase in temperature can lead to a decrease in adsorption capacity, indicating an exothermic process. This may be due to the weakening of the adsorptive forces between the dye molecules and the active sites on the adsorbent's surface.

The thermodynamic behavior of the remediation process is evaluated using key parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These are calculated from the variation of the equilibrium constant (Kc) with temperature using the van't Hoff equation. mdpi.com

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous. iwaponline.commdpi.com The magnitude of ΔG° can also suggest the nature of the adsorption, with values between -20 and 0 kJ/mol typically indicating physisorption, while values between -80 and -400 kJ/mol suggest chemisorption. mdpi.com

Enthalpy (ΔH°): A positive ΔH° value confirms the endothermic nature of the adsorption process, while a negative value indicates an exothermic process. iwaponline.commdpi.com

Entropy (ΔS°): A positive ΔS° value suggests increased randomness at the solid-solution interface during the adsorption process, which can be a driving force for the reaction. researchgate.net

Table 2: Thermodynamic Parameters for Reactive Dye Remediation

Dye Adsorbent/Process Temperature (K) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K) Process Nature
Reactive Green 19 Polyaniline/Bentonite 298 - 318 Negative values Positive Positive Spontaneous, Endothermic
Reactive Green Sawdust/Fly Ash Bio-composite 283 - 323 -15.298 to -16.380 7.242 52.262 Spontaneous, Endothermic
Reactive Orange 16 Cu(I)-Polyaniline Composite 298 - 323 Negative values Positive Positive Spontaneous, Endothermic
Reactive Blue 221 Cross-linked β-Chitosan 303 - 323 Negative values Negative - Spontaneous, Exothermic
Brilliant Green Shrimp Shell 293 - 313 Negative values Positive Positive Spontaneous, Endothermic

Role of Co-existing Ions and Organic Matter in Reaction Media

Industrial wastewater containing this compound is a complex matrix that includes not only the dye but also a variety of co-existing inorganic ions and dissolved organic matter. These substances can significantly influence the efficiency of remediation processes.

Inorganic Ions: The presence of inorganic salts such as NaCl, Na₂SO₄, Na₂CO₃, and others is common in textile effluents. The effect of these ions on dye removal can be complex and depends on the specific ion, its concentration, and the remediation technology being used.

Inhibitory Effects: Some anions can compete with the anionic reactive dye molecules for the active sites on the surface of an adsorbent or catalyst, thereby reducing removal efficiency. mdpi.com For instance, in a Fenton-based process, chloride ions (Cl⁻) were found to decrease the degradation rate of a dye, with a nearly 19% drop in efficiency at a 10 mM concentration. rsc.org Bicarbonate (HCO₃⁻) and phosphate (B84403) (PO₄³⁻) ions have also been reported to hinder the removal of certain pollutants. researchgate.net

Enhancing Effects: In some cases, the presence of salts can enhance dye removal. This can be due to an increase in the ionic strength of the solution, which can compress the electrical double layer around the adsorbent particles and reduce the repulsion between the adsorbent and the dye molecules. mdpi.com It can also be caused by the aggregation of dye molecules in the solution, which may facilitate their removal. iwaponline.com Studies have shown that both NaCl and Na₂SO₄ can improve the adsorption of Reactive Green 19. iwaponline.com

Organic Matter: Natural Organic Matter (NOM), such as humic acid, is another common component of wastewater that can affect dye degradation.

Inhibitory Effects: Humic acid can compete with dye molecules for adsorption sites on a catalyst's surface. mdpi.com It can also absorb UV light, acting as an inner filter and reducing the efficiency of photocatalytic processes. Furthermore, humic acid can scavenge reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are the primary agents of degradation in advanced oxidation processes. mdpi.com

Enhancing Effects: Conversely, under certain conditions, humic acid can act as a photosensitizer, promoting the generation of ROS and accelerating the photodegradation of pollutants. au.dk The interaction between humic acid and metal ions can also form complexes that influence the availability and reactivity of these species in the degradation process. mdpi.com

In a Fe(III)/chlorine system for the degradation of this compound, it was found that the dichlorine radical anion (Cl₂●⁻) was the primary species responsible for dye reduction, while ●OH played a minor role. mdpi.com This highlights the complex interactions that can occur in real wastewater matrices.

Influence of Catalyst/Adsorbent Dosage and Surface Area

The dosage of the catalyst or adsorbent is a fundamental parameter that directly impacts the efficiency and rate of this compound removal. The surface area of the material is intrinsically linked to its dosage, as it determines the number of available active sites for the reaction.

Effect of Dosage: Generally, increasing the adsorbent or catalyst dosage leads to a higher percentage of dye removal. bioline.org.brmuq.ac.ir This is because a larger dose provides a greater surface area and, consequently, more active sites for adsorption or catalytic degradation. bioline.org.brresearchgate.net For example, in the removal of reactive dyes using tannery sludge activated carbon, the amount of dye adsorbed increased significantly as the adsorbent dosage was raised from 0.5 g/100 mL to 2.5 g/100 mL. bioline.org.br Similarly, for the removal of Reactive Red 120, increasing the dosage of hydrotalcite adsorbents led to a higher concentration of adsorbed dye. redalyc.org

However, there is an optimal dosage beyond which the removal efficiency may plateau or even decrease. rsc.org This can occur due to several reasons:

Saturation: At a certain dosage, the number of active sites may be far greater than the number of dye molecules, leading to no significant increase in removal with a further increase in dosage.

Aggregation: An excessively high dosage can lead to the aggregation or agglomeration of adsorbent particles. rsc.org This aggregation reduces the effective surface area available for dye interaction, thus lowering the removal efficiency per unit mass of the adsorbent. rsc.org

Role of Surface Area: The specific surface area of the catalyst or adsorbent is a critical characteristic. Materials with a high surface area, such as activated carbons or nanomaterials, offer more sites for the dye molecules to bind, leading to higher removal capacities. rsc.orgmdpi.com Porosity, including the presence of micro- and mesopores, also plays a vital role by allowing dye molecules to diffuse into the internal structure of the adsorbent. tubitak.gov.trorientjchem.org For instance, lead hexaferrite nanoparticles with a high surface area of 158.3 m²/g proved effective for dye degradation. rsc.org The modification of materials to increase their surface area is a common strategy to enhance their performance in wastewater treatment. tubitak.gov.tr

Table 3: Influence of Adsorbent Dosage on Dye Removal

Dye Adsorbent Dosage Range Observation
Reactive Red 31 & Reactive Red 2 Tannery Sludge Carbon 0.5 - 2.5 g/100 mL Dye adsorbed increased with dosage due to greater surface area.
Malachite Green & Reactive Red 4 Modified Activated Carbon - Percent removal of MG increased with dosage.
Reactive Green 19, Yellow 14, Orange 16 Peanut Shell Powder 0.05 - 0.9 g/100 mL Removal efficiency increased with dosage; optimum at 0.4 g/100 mL.
Reactive Red 120 Mg-hydrotalcites 0.5 - 3.5 g/L Removal percentage increased with dosage, reaching a maximum of 96.9% for HDL-MgFe.
Methyl Orange Green Rust 0.01 - 0.08 g Removal efficiency increased with dosage up to an optimal point, then declined.

Advanced Analytical Strategies for Reactive Green 12 Research

Spectroscopic Characterization in Degradation Monitoring

Spectroscopic techniques are fundamental in tracking the degradation of Reactive Green 12. They provide real-time or near real-time data on the disappearance of the dye and changes in its chemical structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. In the context of this compound degradation, FTIR analysis provides direct evidence of the breakdown of the dye's molecular structure. nih.gov By comparing the infrared spectra of the dye before and after a degradation treatment, researchers can pinpoint specific chemical bond cleavages.

A key application is the confirmation of azo bond (-N=N-) cleavage, which is characteristic of the degradation of azo dyes like this compound. nih.govresearchgate.net The disappearance of the peak corresponding to the azo linkage is a definitive indicator that the chromophore has been destroyed. nih.gov Studies have consistently shown that during bacterial degradation, the peak at approximately 1450 cm⁻¹, which corresponds to the -N=N- stretching vibration, vanishes, confirming the breakdown of the parent dye molecule. nih.govresearchgate.net Other modifications to functional groups and chemical bonds also result in alterations and shifts in the FTIR spectrum, providing a comprehensive picture of the degradation process. nih.govresearcher.life

Table 1: Characteristic FTIR Peaks for this compound and Changes During Degradation

Functional Group Characteristic Peak (cm⁻¹) Observation During Degradation Reference
Azo Bond (-N=N-) ~1450 Disappearance of the peak, indicating bond cleavage. nih.govresearchgate.net
Sulfonate Group (S=O) ~1180 Peak may shift or change in intensity.

This table is interactive. Click on the headers to sort.

UV-Visible (UV-Vis) spectroscopy is the primary and most straightforward method for monitoring the decolorization of dye solutions. nih.govaip.org This technique operates on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. nih.gov this compound, like other dyes, has a characteristic maximum absorbance wavelength (λmax) in the visible region of the electromagnetic spectrum, which is responsible for its color.

During degradation studies, samples are taken from the reaction mixture at various time intervals, and their absorbance is measured at the dye's λmax. aip.org A decrease in the absorbance intensity at this specific wavelength directly correlates with a reduction in the concentration of the parent dye molecule, indicating successful decolorization. aip.orgrsc.org This method allows for the calculation of decolorization efficiency over time, which is crucial for assessing the kinetics and effectiveness of a given remediation process, be it biological or chemical. researchgate.netresearchgate.net The data obtained is often used to plot degradation curves and determine reaction rate constants. rsc.org

Table 2: UV-Visible Spectroscopy in this compound Decolorization

Parameter Description Significance
λmax (Maximum Absorbance) The specific wavelength at which this compound absorbs the most light. Used as the monitoring wavelength for concentration changes.
Absorbance (A) A measure of the light absorbed by the dye solution at λmax. Directly proportional to the dye concentration.

| Decolorization Percentage (%) | Calculated as: ((Initial Absorbance - Final Absorbance) / Initial Absorbance) * 100 | Quantifies the efficiency of the dye removal process. |

This table is interactive. Click on the headers to sort.

Chromatographic Techniques for Compound and Metabolite Analysis

While spectroscopy confirms decolorization, chromatography is essential for separating and identifying the individual compounds present in the mixture, including the parent dye and its various breakdown products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of this compound and its degradation products. researchgate.net In a typical HPLC analysis, a sample of the treated dye solution is injected into the system. The components of the mixture are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). nih.gov

For quantitative analysis, the concentration of the parent this compound dye can be accurately measured by comparing its peak area to a calibration curve generated from standards of known concentrations. tandfonline.com Qualitatively, HPLC analysis confirms degradation by showing a decrease in the peak corresponding to the parent dye's retention time and the appearance of new peaks at different retention times. nih.govresearcher.life These new peaks represent the formation of various intermediate metabolites, providing insight into the degradation pathway. researchgate.net

Table 3: Example of HPLC Data in this compound Degradation Analysis

Compound Retention Time (min) - Before Degradation Retention Time (min) - After Degradation Interpretation Reference
This compound 6.94 Peak area significantly decreases or disappears. Disappearance confirms degradation of the parent dye. nih.govresearcher.life
Metabolite A Not Present 4.5 Appearance of a new peak indicates the formation of an intermediate.

This table is interactive. Click on the headers to sort.

Following the initial breakdown of the large this compound molecule, smaller, more volatile organic compounds may be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying these metabolites. researchgate.net The process typically involves extracting the metabolites from the aqueous solution using an organic solvent. nih.gov

In the GC-MS system, the extracted sample is first vaporized and separated based on boiling point and chemical properties in the gas chromatography column. nih.gov As each separated compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. The resulting mass spectrum is a unique "fingerprint" for that molecule, based on the mass-to-charge ratio (m/z) of the fragments. researchgate.net By comparing these spectra to established libraries (like the NIST library), the precise chemical structure of the degradation byproducts can be identified. mdpi.com This information is critical for assessing the detoxification of the effluent, as it confirms the transformation of the complex dye into simpler, potentially less harmful substances. researchgate.net

Surface Characterization of Remediation Materials

In many remediation strategies, particularly those involving adsorption, the properties of the material used to remove the dye are as important as the degradation process itself. Various techniques are used to characterize these materials before and after their interaction with this compound.

The performance of adsorbents is heavily dependent on their textural properties, such as surface area and porosity, and their surface chemistry, including the types of functional groups present. academicjournals.org Techniques like Scanning Electron Microscopy (SEM) are used to visualize the surface morphology and texture of the adsorbent material. researchgate.net Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups on the material's surface that may be involved in binding the dye molecules. rsc.org Furthermore, Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area and pore size distribution, which are critical factors in adsorption capacity. rsc.orgacs.org X-ray Diffraction (XRD) can be used to assess the crystalline structure of the material. researchgate.net Characterizing these features helps in understanding the mechanism of dye removal and in developing more efficient remediation materials. academicjournals.org

Table 4: Techniques for Surface Characterization of Remediation Materials

Analytical Technique Information Provided Relevance to Remediation Reference
Scanning Electron Microscopy (SEM) Provides high-resolution images of the material's surface morphology and porous structure. Visualizes the physical surface where adsorption occurs. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups (e.g., -OH, -COOH) on the material's surface. Reveals the active sites responsible for chemical interaction with the dye. rsc.org
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and the volume and size distribution of pores. Quantifies the available area for adsorption, directly impacting capacity. rsc.orgacs.org

| X-ray Diffraction (XRD) | Determines the crystalline or amorphous nature of the material. | Provides information on the structural integrity and composition of the adsorbent. | researchgate.net |

This table is interactive. Click on the headers to sort.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and fundamental physical properties of materials. researchgate.net In the context of this compound research, SEM is frequently employed to examine the surface of adsorbents before and after the dye removal process.

The micrographs generated by SEM reveal detailed information about the adsorbent's surface texture, topography, and porosity. For instance, studies on various adsorbents have shown that an uneven and coarse surface with tiny pores enhances the adsorption capacity by providing more active sites for dye molecules to bind. Current time information in Vanderburgh County, US. After adsorption, SEM images can show distinct changes in the surface morphology, indicating the successful attachment of dye molecules. Current time information in Vanderburgh County, US. Environmental Scanning Electron Microscopy (ESEM) is a specialized form of SEM that allows for the imaging of samples under varying conditions of hydration and pressure, which is particularly useful for studying materials in their native state with minimal sample preparation. researchgate.net This technique can provide high-resolution images of a material's morphology without causing significant changes to its chemical composition due to the high vacuum typically required in conventional SEM. researchgate.net

X-Ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is an indispensable non-invasive technique for characterizing the crystalline structure of materials. d-nb.info It provides information on phases, crystal orientations, and the degree of crystallinity. d-nb.info In research involving this compound, XRD is often used to analyze the crystallinity of photocatalysts and adsorbents.

The XRD pattern of a material consists of diffraction peaks, and the position and intensity of these peaks are unique to its crystalline structure. rsc.org Sharp, well-defined peaks in an XRD pattern are indicative of a crystalline material, while the presence of a broad "halo" suggests an amorphous or disordered structure. rsc.orgtandfonline.com For example, in the study of photocatalysts like titanium dioxide (TiO2), XRD analysis can confirm the crystalline phase (e.g., anatase), which is crucial for its catalytic activity. p2infohouse.orgbiotech-asia.org The degree of crystallinity can be quantitatively determined from the XRD data by comparing the area under the crystalline peaks to the total area under the entire pattern. d-nb.inforsc.org This information is vital as the crystallinity of a material can significantly influence its properties and effectiveness in applications such as the degradation or adsorption of this compound.

Brunauer–Emmett–Teller (BET) Surface Area and Pore Analysis

The Brunauer-Emmett-Teller (BET) theory is a critical analytical method for measuring the specific surface area of solid and porous materials. diva-portal.org This technique, which involves the adsorption of an unreactive gas like nitrogen at cryogenic temperatures, provides essential information about a material's physical structure, including surface irregularities and pore walls. diva-portal.orgtexspacetoday.com The surface area is a key factor in applications such as catalysis and adsorption. diva-portal.org

In the context of this compound research, BET analysis is fundamental for characterizing adsorbents. A higher specific surface area generally correlates with a greater number of available active sites for dye adsorption, leading to enhanced removal efficiency. repository.mu The analysis also provides data on pore volume and pore size distribution, which are critical for understanding the accessibility of the adsorbent's internal structure to dye molecules. researchgate.net The Barrett-Joyner-Halenda (BJH) method is often used in conjunction with BET to determine pore area and specific pore volume from the adsorption and desorption isotherms. texspacetoday.com

Table 1: BET Surface Area and Pore Characteristics of Various Adsorbents

Adsorbent Material BET Surface Area (m²/g) Pore Volume (cm³/g) Reference
Aminated Lignin 5.9 0.006 repository.mu
CELF Lignin 4.2 0.002 repository.mu
Polyaniline/Clay Nanocomposite (10g) 13.44 Not Specified numberanalytics.com
Clay Mineral 37.38 Not Specified numberanalytics.com
Biochar from Vegetable Waste 1216 1.139 nih.gov

X-Ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of a wide range of materials, including solids, liquids, and powders. nih.govacs.org The method is based on the principle that when a material is irradiated with high-energy X-rays, it emits fluorescent (or secondary) X-rays at energies characteristic of each element present. nih.govmathis.com.br This makes XRF a rapid and reliable tool for both qualitative and quantitative elemental analysis. nih.gov

In research related to this compound, XRF is utilized to analyze the chemical composition of adsorbents and industrial by-products like textile effluent sludge. benchchem.comyok.gov.tr For instance, XRF analysis of a biosorbent synthesized from Prosopis cineraria revealed that calcium oxide and potassium oxide were the major components, which is crucial information for understanding its adsorption mechanism. benchchem.commdpi.com Similarly, XRF has been used to determine the elemental makeup of textile mill sludge, which can contain metals used in the dyeing process. yok.gov.trnih.gov This information is vital for assessing the environmental impact and potential for valorization of such waste materials.

Table 2: Elemental Composition of Thermally Activated Prosopis cineraria Biosorbent by XRF Analysis

Component Concentration (%)
Calcium oxide (CaO) 21.32
Potassium oxide (K₂O) 18.56
Chlorine (Cl) 15.45
Silicon dioxide (SiO₂) 11.23
Sulfur trioxide (SO₃) 9.54
Iron(III) oxide (Fe₂O₃) 8.21
Aluminum oxide (Al₂O₃) 6.54
Magnesium oxide (MgO) 4.32
Phosphorus pentoxide (P₂O₅) 2.14
Others 2.69

Data sourced from a study on textile dye effluent treatment. benchchem.commdpi.com

Green Analytical Chemistry Principles in this compound Analysis

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices with the goal of making them more environmentally friendly and safer for humans. nih.gov This involves minimizing the use of hazardous substances, reducing energy consumption, and decreasing waste generation, all while maintaining the quality of analytical results. ajchem-a.comresearchgate.net The twelve principles of GAC provide a framework for developing sustainable analytical methodologies. nih.govajchem-a.com

Key tenets of GAC include the prevention of waste, the use of safer solvents and auxiliaries, designing for energy efficiency, and the development of analytical methods that allow for real-time, in-process monitoring to prevent the formation of hazardous substances. mathis.com.brajchem-a.com The ultimate aim is to create analytical procedures that are not only accurate and reliable but also have a minimal negative impact on the environment and human health. researchgate.net

Implementation of Sustainable Analytical Methodologies

The implementation of sustainable analytical methodologies in the analysis of dyes like this compound is a core objective of Green Analytical Chemistry (GAC). biotech-asia.org This involves a shift away from traditional methods that often rely on large volumes of toxic organic solvents and generate significant amounts of hazardous waste. researchgate.net

Sustainable approaches focus on several key areas:

Miniaturization and Automation: Reducing the scale of analytical procedures minimizes the consumption of reagents and the generation of waste. rsc.orgnih.gov Automation can enhance efficiency and reduce human exposure to hazardous materials. biotech-asia.org

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids (like CO2), or ionic liquids is a primary strategy. ajchem-a.com Supercritical Fluid Chromatography (SFC), for example, uses supercritical CO2 as a mobile phase, significantly reducing the use of organic solvents. nih.gov

Solventless Extraction Techniques: Methods that eliminate the need for solvents altogether are highly desirable from a green chemistry perspective. rsc.org

Waste Management: When waste generation is unavoidable, proper management through recycling, reuse, or detoxification is crucial. p2infohouse.org

Energy Efficiency: Developing methods that operate at ambient temperature and pressure reduces energy consumption. ajchem-a.com

Several metrics and tools, such as the National Environmental Methods Index (NEMI), the Analytical Eco-Scale, and the Analytical GREEnness (AGREE) metric, have been developed to assess the greenness of analytical methods. tandfonline.comacs.orgnih.gov

Real-time and In-Process Monitoring Techniques

Real-time and in-process monitoring are central to the principles of Green Analytical Chemistry, as they allow for immediate control over a process, preventing waste and the formation of hazardous substances. mathis.com.br In the context of reactive dyes, these techniques are crucial for optimizing the dyeing process, ensuring color consistency, and minimizing the discharge of unreacted dye into wastewater. benchchem.comresearchgate.net

Several advanced analytical techniques have been developed for the real-time monitoring of reactive dyeing processes:

Flow Injection Analysis (FIA): FIA is a versatile technique that can be used to monitor the exhaustion of reactive dyes from the dyebath in real-time. p2infohouse.orgresearchgate.net When coupled with High-Performance Liquid Chromatography (HPLC), the integrated FIA-HPLC system can simultaneously measure both the exhaustion and hydrolysis of reactive dyes during the dyeing process. p2infohouse.orgrsc.org This provides a powerful tool for understanding and controlling the complex reactions occurring in the dyebath. p2infohouse.org

Raman Spectroscopy: This technique can be applied directly to dyeing baths to quantitatively monitor the adsorption process of individual dyes in a multicomponent system. benchchem.com In situ monitoring by Raman spectroscopy can be integrated with real-time online control of dyeing parameters, paving the way for fully automated and optimized dyeing processes. benchchem.comategroup.com

Spectrophotometry: UV-visible spectrophotometry can be used for in situ real-time monitoring of dye decolorization during electrochemical advanced oxidation processes, which are used for wastewater treatment. This allows for the rapid optimization of process parameters like electrode composition, current density, and stirring speed.

These real-time monitoring systems, often integrated with sophisticated software and control algorithms, enable a more efficient, cost-effective, and sustainable dyeing process. repository.mu

Theoretical and Computational Approaches in Reactive Green 12 Research

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations offer a powerful lens to inspect the interactions between Reactive Green 12 and various materials used for its removal from aqueous solutions. These computational tools can predict and analyze the adsorption behavior and the dynamics of interaction at the atomic scale.

Adsorption Modeling on Various Surfaces

The adsorption of reactive dyes onto different surfaces is a primary method for their removal. Modeling this process helps in understanding the binding mechanisms and in designing more efficient adsorbents. Studies have shown that the adsorption process is influenced by factors such as the adsorbent's surface chemistry, pore structure, and the dye's molecular properties.

For instance, the adsorption of reactive dyes has been successfully modeled on various materials, including activated carbon, bentonite, and bio-adsorbents like cationized sugarcane bagasse. dntb.gov.ua The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of dye adsorption. pjoes.com The Langmuir model often suggests monolayer adsorption, while the Freundlich model can indicate a heterogeneous surface. pjoes.commdpi.com Kinetic models, such as the pseudo-second-order model, are employed to understand the rate of adsorption, often pointing towards chemical adsorption as the rate-limiting step. pjoes.com

Table 1: Adsorption Isotherm Models for Dye Removal

Model Description Key Parameters
Langmuir Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. qe (adsorption capacity), KL (Langmuir constant related to the energy of adsorption)
Freundlich An empirical model that describes multilayer adsorption onto a heterogeneous surface. KF (Freundlich constant related to adsorption capacity), n (heterogeneity factor)
Temkin Considers the effects of indirect adsorbate-adsorbate interactions on adsorption. AT (Temkin isotherm constant), bT (Temkin constant related to heat of adsorption)

Molecular Dynamics Simulations of Dye-Remediator Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between dye molecules and remediator surfaces. nih.gov These simulations can reveal the conformational changes of the dye molecule upon adsorption and the specific atoms or functional groups involved in the binding. nih.gov For example, MD simulations have been used to study the adsorption of dyes onto activated carbon and montmorillonite (B579905) composites, providing insights into the adsorption energies and the orientation of the dye molecules on the surface. rsc.orgphyschemres.org These simulations can complement experimental findings by explaining the observed adsorption behavior at a molecular level. rsc.org Reactive molecular dynamics simulations, a more advanced technique, can even model chemical reactions, such as bond breaking and formation, during the remediation process. escholarship.org

Quantum Chemical Calculations for Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of molecules like this compound. These methods can predict reaction pathways and identify the key reactive species involved in the degradation process.

Density Functional Theory (DFT) Studies on Degradation Mechanisms

DFT calculations have been effectively used to predict the degradation mechanisms of various organic pollutants. researchgate.net For dyes, DFT can help identify the most susceptible sites for attack by reactive species. frontiersin.org The calculations can elucidate reaction pathways, such as hydrogen atom transfer (HAT), sequential proton loss followed by electron transfer (SPLET), and radical adduct formation (RAF), which are common in advanced oxidation processes. mdpi.com By calculating the energies of reactants, transition states, and products, DFT can determine the most energetically favorable degradation pathways. acs.org

Prediction of Reactive Species Involvement in Degradation

Advanced oxidation processes (AOPs) generate highly reactive species that are responsible for the degradation of dyes. Radical probe techniques and computational modeling can identify these species. In the UV/chlorine process for the degradation of this compound, hydroxyl radicals (•OH) and dichlorine radical anions (Cl₂•⁻) have been identified as the primary degrading agents. tandfonline.comnih.gov Similarly, in other AOPs, species like superoxide (B77818) radicals (O₂•⁻) and holes (h⁺) can play a significant role. mdpi.com DFT calculations can predict the reactivity of these species towards the dye molecule, helping to understand their specific roles in the degradation mechanism. frontiersin.org For instance, the Fukui indices, derived from DFT, can be a valuable tool in predicting the reactive sites of a molecule. researchgate.net

Table 2: Key Reactive Species in Advanced Oxidation Processes for Dye Degradation

Reactive Species Symbol Role in Degradation
Hydroxyl Radical •OH A powerful, non-selective oxidizing agent that attacks various sites on the dye molecule. tandfonline.comnih.gov
Dichlorine Radical Anion Cl₂•⁻ A significant reactive chlorine species involved in the degradation in UV/chlorine processes. tandfonline.comnih.gov
Superoxide Radical O₂•⁻ Can participate in the initial steps of the degradation process. mdpi.com
Hole h⁺ A photogenerated species in photocatalysis that can initiate oxidation. mdpi.com

Predictive Modeling of Remediation Efficacy

Predictive modeling is a valuable tool for optimizing the conditions for dye remediation. Techniques like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are used to model and predict the removal efficiency of dyes under various experimental conditions. jit.ac.in These models can identify the optimal parameters, such as pH, adsorbent dose, and initial dye concentration, to maximize remediation efficacy. iwaponline.com For instance, a neural network model was successfully developed to predict the removal of Reactive Orange 12, achieving a high correlation coefficient and low error. iwaponline.com Similarly, both RSM and Adaptive Neuro-Fuzzy Inference System (ANFIS) models have been used to predict the removal of Reactive Red 120, with the ANFIS model showing superior predictive capability. jit.ac.in These predictive models are crucial for scaling up remediation processes from the laboratory to industrial applications. mdpi.com

Application of Artificial Neural Networks and Other Statistical Models

Artificial Neural Networks (ANNs) have emerged as a powerful tool for modeling complex and non-linear relationships in chemical processes, such as those involving reactive dyes. nih.govresearchgate.net An ANN is a computational model inspired by the structure and function of biological neural networks. It typically consists of an input layer, one or more hidden layers, and an output layer of interconnected nodes or "neurons." nih.govresearchgate.net The network is "trained" using experimental data, allowing it to learn the intricate interactions between various input parameters (e.g., pH, temperature, concentration) and the desired output (e.g., removal efficiency, reaction rate). nih.govresearchgate.net

While specific research extensively detailing the application of ANNs solely for this compound is emerging, the methodology has been successfully applied to analogous reactive dyes, demonstrating its high potential. For instance, a study on the removal of this compound and Toluidine Blue from wastewater developed a hybrid model combining an ANN with Particle Swarm Optimization (PSO). This model was created to predict and optimize the removal of these dyes using advanced oxidation processes. acs.org

In a similar context, research on Reactive Orange 16 degradation successfully used an ANN to model the process, highlighting the predictive power of this approach. gjesm.netgjesm.net Another study on the coagulation of Reactive Red 24 wastewater employed a three-layer feed-forward ANN model, which accurately predicted color and COD removal efficiencies with a high coefficient of determination (R²) of 0.986. pjoes.com The success of these models for other reactive dyes underscores their applicability for predicting the behavior of this compound under various conditions.

Beyond ANNs, other statistical models like the Adaptive Neuro-Fuzzy Inference System (ANFIS) have also been employed. ANFIS combines the learning capabilities of ANNs with the reasoning of fuzzy logic. researchgate.netd-nb.info In a comparative study on the removal of a reactive dye, an ANFIS model was shown to have superior predictive capability over Response Surface Methodology (RSM), achieving a higher correlation coefficient. gjesm.netgjesm.netunizik.edu.ng These findings suggest that for processes involving this compound, ANFIS could offer a more accurate tool for modeling and prediction.

Table 1: Example of ANN Model Parameters for Reactive Dye (Reactive Blue 19) Removal This table is based on data from a study on Reactive Blue 19 and is presented here to illustrate the typical parameters and performance of an ANN model in a reactive dye context.

ParameterValueReference
Model Type Three-layer Artificial Neural Network (ANN) researchgate.net
Input Parameters Initial pH, Contact Time, Adsorbent Dose, Initial Dye Concentration researchgate.net
Output Parameter Dye Removal Efficiency researchgate.net
Number of Experimental Sets 124 researchgate.net
Mean Square Error (MSE) 0.0054 researchgate.net
Coefficient of Determination (R²) 0.9606 researchgate.net

Process Optimization through Computational Design

Computational design in chemical processes involves using mathematical and statistical methods to systematically design experiments and optimize process variables for a desired outcome. A prominent technique in this area is Response Surface Methodology (RSM), a collection of statistical tools used for modeling and analyzing problems where a response of interest is influenced by several variables. bohrium.comijesd.orgijesd.org

RSM is frequently used to optimize the treatment of textile wastewater containing reactive dyes. bohrium.comijesd.org The methodology allows for the evaluation of the effects of multiple factors and their interactions, leading to the identification of optimal operating conditions with a reduced number of experimental trials. mdpi.comnih.gov Typically, a Central Composite Design (CCD) is employed to create a quadratic model that describes the relationship between the process variables and the response. bohrium.commdpi.come-ijep.co.in

For example, in a study on the electro-oxidation of C.I. Reactive Yellow 186, RSM with a CCD was used to optimize parameters such as pH, NaCl concentration, and electrolysis time. bohrium.com The model successfully predicted a maximum decolorization efficiency of 99% and a COD removal of 73% at the optimized conditions of pH 3.9, 0.11 M NaCl concentration, and an 18-minute electrolysis time. bohrium.com This approach, proven effective for other reactive dyes, is directly applicable to optimizing the synthesis, application, or degradation processes of this compound.

Another powerful tool for computational design is Computational Fluid Dynamics (CFD). CFD uses numerical methods to solve the governing equations of fluid flow, providing detailed insights into hydrodynamics, mixing, and mass and heat transfer within chemical reactors. chemisgroup.usslideshare.netscispace.com By simulating the fluid dynamics, engineers can design and optimize reactor configurations, improve mixing efficiency, and ensure uniform reaction conditions, which are critical for consistent product quality in dye synthesis. chemisgroup.usmdpi.com While specific CFD studies focused on this compound production are not widely published, CFD is a standard tool in chemical reactor engineering used to scale up processes from the lab to an industrial scale, minimizing risks and optimizing performance. chemisgroup.usconicet.gov.ar

Table 2: Example of Process Optimization using Central Composite Design (CCD) for a Reactive Dye (Reactive Yellow 186) This table is based on data from a study on C.I. Reactive Yellow 186 and illustrates how CCD is used to find optimal process parameters.

VariableInvestigated RangeOptimal ValueReference
pH 3 - 113.9 bohrium.com
NaCl Concentration (M) 0.05 - 0.150.11 bohrium.com
Electrolysis Time (min) 5 - 3018 bohrium.com
Response: Decolorization Efficiency -99% bohrium.com
Response: COD Removal -73% bohrium.com

Environmental Impact and Ecotoxicological Evaluation of Reactive Green 12 Remediation Outcomes

The effective treatment of industrial effluents containing textile dyes like Reactive Green 12 (RG12) is paramount to prevent environmental contamination. Successful remediation is measured not just by the removal of color, but by the comprehensive detoxification and mineralization of the dye molecule. This evaluation focuses on the chemical and ecotoxicological results of various RG12 remediation strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.